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Compound of Interest

Compound Name:
Methyl 3-(3-

azetidinyloxy)benzoate

Cat. No.: B1394654 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Methyl 3-(3-azetidinyloxy)benzoate is a synthetic organic compound featuring a central

benzene ring substituted with a methyl ester and an azetidinyl ether moiety. While specific

discovery details of this exact molecule are not extensively documented in publicly available

literature, its structural motifs are of significant interest in medicinal chemistry. The azetidine

ring, a strained four-membered heterocycle, is recognized as a valuable component in drug

design, often conferring improved physicochemical properties such as solubility and metabolic

stability. This guide outlines a plausible synthetic pathway for Methyl 3-(3-
azetidinyloxy)benzoate, provides detailed experimental protocols for key transformations, and

discusses the potential biological significance of this class of compounds based on available

data for related structures.

Chemical Properties and Data
A summary of the key chemical identifiers and predicted properties for Methyl 3-(3-
azetidinyloxy)benzoate is presented below.
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Property Value Source

CAS Number 1219976-96-1 Chemical Abstracts Service

Molecular Formula C₁₁H₁₃NO₃ N/A

Molecular Weight 207.23 g/mol N/A

Predicted Boiling Point 325.2 ± 32.0 °C N/A

Predicted Density 1.188 ± 0.06 g/cm³ N/A

Predicted pKa 9.30 ± 0.40 N/A

Proposed Synthetic Pathway
The synthesis of Methyl 3-(3-azetidinyloxy)benzoate can be logically approached through a

three-step sequence, commencing with commercially available starting materials. This pathway

involves the protection of the azetidine nitrogen, followed by a key etherification reaction, and

concluding with deprotection to yield the final product.
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Step 1: N-Protection

Step 2: Mitsunobu Etherification

Step 3: Deprotection

3-Azetidinol

N-Boc-3-azetidinol

Boc₂O, Base

N-Boc-Methyl 3-(3-azetidinyloxy)benzoate

Methyl 3-hydroxybenzoate

PPh₃, DIAD

Methyl 3-(3-azetidinyloxy)benzoate

TFA or HCl

Click to download full resolution via product page

Caption: Proposed three-step synthesis of Methyl 3-(3-azetidinyloxy)benzoate.

Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-
carboxylate (N-Boc-3-azetidinol)
This initial step involves the protection of the secondary amine of 3-azetidinol to prevent side

reactions in the subsequent etherification step. The tert-butyloxycarbonyl (Boc) group is a

common and effective protecting group for this purpose.

Reaction: 3-Azetidinol + Di-tert-butyl dicarbonate (Boc₂O) → N-Boc-3-azetidinol
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Procedure:

To a stirred solution of 3-azetidinol hydrochloride (1 equivalent) in a suitable solvent such as

dichloromethane or a mixture of dioxane and water, add a base like sodium bicarbonate or

triethylamine (2-3 equivalents).

Cool the mixture to 0 °C in an ice bath.

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent

dropwise.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, perform an aqueous workup. Extract the aqueous layer with an organic

solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford N-Boc-3-

azetidinol.

Reagent/Parameter Typical Value

3-Azetidinol HCl 1.0 eq

Di-tert-butyl dicarbonate 1.1 eq

Base (e.g., NaHCO₃) 2-3 eq

Solvent Dichloromethane or Dioxane/Water

Temperature 0 °C to Room Temperature

Reaction Time 12-24 hours

Expected Yield >90%
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Step 2: Synthesis of tert-Butyl 3-(3-
(methoxycarbonyl)phenoxy)azetidine-1-carboxylate
The key ether linkage is formed via a Mitsunobu reaction, which couples a secondary alcohol

with a phenolic compound.[1][2] This reaction proceeds with inversion of stereochemistry at the

alcohol carbon, although in this achiral case it is not a factor. Aromatic alcohols, such as

phenols, are common nucleophiles in this reaction.[3]

Reaction: N-Boc-3-azetidinol + Methyl 3-hydroxybenzoate → N-Boc-Methyl 3-(3-
azetidinyloxy)benzoate

Procedure:

Dissolve N-Boc-3-azetidinol (1 equivalent), Methyl 3-hydroxybenzoate (1.2 equivalents), and

triphenylphosphine (PPh₃, 1.5 equivalents) in an anhydrous aprotic solvent such as

tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[4]

Cool the mixture to 0 °C in an ice bath.

Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5

equivalents) dropwise to the stirred solution.[1][2]

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction by TLC.

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the residue by column chromatography on silica gel to separate the product from

triphenylphosphine oxide and other byproducts.
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Reagent/Parameter Typical Value

N-Boc-3-azetidinol 1.0 eq

Methyl 3-hydroxybenzoate 1.2 eq

Triphenylphosphine (PPh₃) 1.5 eq

DIAD or DEAD 1.5 eq

Solvent Anhydrous THF

Temperature 0 °C to Room Temperature

Reaction Time 12-24 hours

Expected Yield 60-80%

Step 3: Synthesis of Methyl 3-(3-azetidinyloxy)benzoate
(Deprotection)
The final step involves the removal of the Boc protecting group to yield the target primary

amine. This is typically achieved under acidic conditions.

Reaction: N-Boc-Methyl 3-(3-azetidinyloxy)benzoate → Methyl 3-(3-azetidinyloxy)benzoate

Procedure:

Dissolve the N-Boc protected intermediate (1 equivalent) in a suitable solvent such as

dichloromethane (DCM) or dioxane.

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen

chloride (HCl) in dioxane (e.g., 4M).[5]

Stir the reaction mixture at room temperature for 1-4 hours.

Monitor the deprotection by TLC.

Upon completion, remove the solvent and excess acid under reduced pressure.
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If necessary, neutralize the resulting salt with a mild base and extract the free amine into an

organic solvent, or isolate the hydrochloride salt directly.

Purify the product by crystallization or chromatography if required.

Reagent/Parameter Typical Value

N-Boc Intermediate 1.0 eq

Acid (TFA or 4M HCl in Dioxane) Excess

Solvent Dichloromethane or Dioxane

Temperature Room Temperature

Reaction Time 1-4 hours

Expected Yield >95%

Potential Biological Significance and Signaling
Pathways
While no specific biological data for Methyl 3-(3-azetidinyloxy)benzoate has been found, the

structural components suggest potential areas of pharmacological interest. Azetidine-

containing compounds have been explored for a wide range of biological activities.

Derivatives of 3-aryl-3-azetidinyl acetic acid methyl esters have been investigated for their

neuroprotective activity, showing inhibition of acetylcholinesterase (AChE) and

butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[6][7] Furthermore,

some of these compounds have demonstrated neuroprotective effects in models of Parkinson's

disease.[7]

The azetidine moiety is also present in inhibitors of stearoyl-CoA desaturase (SCD), an enzyme

implicated in metabolic diseases.[8] Additionally, various azetidin-2-one derivatives have shown

promising antitubercular, antibacterial, and antifungal activities.[9][10]

Given these precedents, Methyl 3-(3-azetidinyloxy)benzoate and its analogs could be

valuable candidates for screening in assays related to neurodegenerative diseases, metabolic
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disorders, and infectious diseases. The general workflow for such a preliminary screening is

outlined below.

Primary Screening Assays

Secondary/Follow-up Studies

Methyl 3-(3-azetidinyloxy)benzoate

Enzyme Inhibition Assays
(e.g., AChE, BChE, SCD)

Antimicrobial Assays
(e.g., Antibacterial, Antifungal)

Cell-based Assays
(e.g., Neuroprotection, Cytotoxicity)

Hit Identification & Validation

Structure-Activity Relationship (SAR) Studies

Mechanism of Action Studies

In Vivo Efficacy & PK/PD Studies

Click to download full resolution via product page

Caption: General workflow for the biological evaluation of novel chemical entities.

Conclusion
Methyl 3-(3-azetidinyloxy)benzoate is a compound with potential for applications in drug

discovery, drawing from the established value of its constituent chemical motifs. This guide

provides a robust and plausible synthetic route based on well-established chemical
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transformations. While direct biological data for this specific molecule is not yet available, the

documented activities of structurally related compounds provide a strong rationale for its

investigation as a potential therapeutic agent, particularly in the areas of neurodegenerative

and infectious diseases. The experimental protocols and workflows detailed herein offer a

comprehensive starting point for researchers and drug development professionals interested in

exploring the synthesis and biological profile of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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